molecular formula C11H17N3O2 B6260230 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 75914-78-2

6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6260230
CAS No.: 75914-78-2
M. Wt: 223.3
InChI Key:
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Description

6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound It features a tetrahydropyrimidine ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylmethylamine with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the tetrahydropyrimidine ring.

Reaction Conditions:

    Reagents: Cyclohexylmethylamine, urea

    Catalyst: Acid (e.g., hydrochloric acid)

    Temperature: Elevated temperatures (e.g., 100-150°C)

    Solvent: Often performed in water or an alcohol solvent

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclohexylmethyl ketone or cyclohexylmethyl carboxylic acid.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure is similar to that of certain nucleotides, making it a candidate for the development of antiviral or anticancer agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amino group and the tetrahydropyrimidine ring can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern. The presence of the cyclohexylmethyl group provides steric hindrance, influencing its reactivity and interactions with other molecules. This makes it distinct from other tetrahydropyrimidine derivatives, which may have different substituents and, consequently, different properties and applications.

Properties

CAS No.

75914-78-2

Molecular Formula

C11H17N3O2

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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